REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:14]([CH3:15])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[C:10]=2[N:23]=1)C.[Li+].[BH4-]>C1COCC1>[CH3:15][N:14]1[CH2:13][CH2:12][NH:11][C:10]2[N:23]=[C:6]([CH2:5][CH2:4][OH:3])[CH:7]=[CH:8][C:9]1=2 |f:1.2|
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Name
|
|
Quantity
|
1.05 g
|
Type
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reactant
|
Smiles
|
C(C)OC(CC=1C=CC2=C(N(CCN2C)C(=O)OC(C)(C)C)N1)=O
|
Name
|
|
Quantity
|
1.88 mL
|
Type
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reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was heated to reflux
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Type
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CUSTOM
|
Details
|
carefully quenched with water (20 mL)
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Type
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EXTRACTION
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Details
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the mixture was extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
This residue was dissolved in CH2Cl2 (3 mL)
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Type
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ADDITION
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Details
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to this solution was added 4 M HCl in dioxane (6 mL) all at once at room temp
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get the crude product, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (eluent: 98/2/0.5 dichloromethane/methanol/-ammonium hydroxide)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |